N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline
Description
N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline is an aromatic amine featuring a cyclopropylmethyl group attached to the nitrogen of an aniline ring, with a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. The cyclopropylmethyl group introduces steric constraints and unique electronic effects, while the fluorine and methoxy substituents modulate the aromatic ring’s reactivity and polarity .
Properties
CAS No. |
1154385-82-6 |
|---|---|
Molecular Formula |
C11H14FNO |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the aniline ring: The cyclopropylmethyl group is then attached to an aniline derivative through nucleophilic substitution reactions.
Substitution with fluorine and methoxy groups: The aniline ring is further functionalized by introducing fluorine at the 3-position and a methoxy group at the 4-position using electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: It is explored for its potential use in the development of new therapeutic agents targeting specific biological pathways .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group and the fluorine atom play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The methoxy group further modulates the compound’s electronic properties, influencing its reactivity and stability .
Comparison with Similar Compounds
Structural Analogs in Pesticidal Chemistry
lists several N-substituted benzamides and carboxamides with pesticidal activity, such as cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) and flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide). Key comparisons include:
- Substituent Effects : Cyprofuram’s cyclopropanecarboxamide group shares steric similarities with the cyclopropylmethyl group in the target compound. However, the target’s aniline backbone differs from cyprofuram’s carboxamide, likely altering hydrogen-bonding capacity and bioavailability.
- Electronic Profile : The 3-fluoro and 4-methoxy groups in the target compound create a mixed electronic environment (electron-withdrawing fluorine and electron-donating methoxy), contrasting with cyprofuram’s chloro and furanyl groups, which are more uniformly electron-withdrawing .
Table 1: Substituent Comparison with Pesticidal Analogs
| Compound | Core Structure | N-Substituent | Aromatic Substituents | Application |
|---|---|---|---|---|
| Target Compound | Aniline | Cyclopropylmethyl | 3-fluoro, 4-methoxy | Not specified |
| Cyprofuram | Carboxamide | Cyclopropane | 3-chlorophenyl, tetrahydrofuran | Pesticide |
| Flutolanil | Benzamide | Isopropoxy | 3-(1-methylethoxy), trifluoromethyl | Fungicide |
Electronic and Steric Effects
- Cyclopropylmethyl vs. Other N-Substituents : describes N-[o-[o-((Trimethylsilyl)methyl)phenyl)cyclopropylmethyl]methylamine (Compound 21), which shares a cyclopropylmethyl group but includes a silyl moiety. The target compound’s lack of silyl groups may reduce steric bulk while maintaining the cyclopropane’s strain-induced reactivity .
- Fluoro vs.
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